Teideadiol
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
24338-63-4 |
|---|---|
Molecular Formula |
C20H30O2 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
(1R,4S,4aS,10aS)-1-(hydroxymethyl)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-4-ol |
InChI |
InChI=1S/C20H30O2/c1-13(2)14-5-7-16-15(11-14)6-8-17-19(3,12-21)10-9-18(22)20(16,17)4/h5,7,11,13,17-18,21-22H,6,8-10,12H2,1-4H3/t17-,18-,19-,20+/m0/s1 |
InChI Key |
ZQOSPWBIGSWAEY-LWYYNNOASA-N |
SMILES |
CC(C)C1=CC2=C(C=C1)C3(C(CC2)C(CCC3O)(C)CO)C |
Isomeric SMILES |
CC(C)C1=CC2=C(C=C1)[C@@]3([C@@H](CC2)[C@](CC[C@@H]3O)(C)CO)C |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C3(C(CC2)C(CCC3O)(C)CO)C |
Synonyms |
teideadiol |
Origin of Product |
United States |
Molecular Docking:this Technique Predicts the Preferred Orientation of a Ligand when Bound to a Receptor to Form a Stable Complex.researchgate.netthe 3d Structure of Teideadiol Would Be Docked into the Binding Site of Its Target Protein. the Results Would Provide a Binding Score, Indicating the Strength of the Interaction, and Reveal Key Intermolecular Interactions, Such As:
Hydrogen bonds between hydroxyl groups of Teideadiol and amino acid residues.
Hydrophobic interactions involving the diterpene carbon skeleton.
Van der Waals forces.
Formation of the Tricyclic Skeleton:
The bicyclic (+)-CPP then undergoes a second cyclization and rearrangement, catalyzed by a miltiradiene synthase , to form the tricyclic olefin intermediate, miltiradiene . nih.govfrontiersin.org Miltiradiene possesses the foundational carbocyclic framework of the abietane (B96969) diterpenes.
Pharmacophore Modeling:based on the Interaction Patterns of a Series of Active Derivatives, a Pharmacophore Model Can Be Developed. This Model Defines the Essential 3d Arrangement of Functional Groups E.g., Hydrogen Bond Donors/acceptors, Hydrophobic Centers Necessary for Biological Activity. It Can then Be Used As a 3d Query to Screen Large Databases for New, Structurally Diverse Compounds with the Potential for Similar Activity.
Computational analysis has been successfully applied in the study of natural products from the Nepeta and Ferula genera. researchgate.netmdpi.com For instance, computational tools like high-resolution mass spectrometry (HRMS) and fragmentation analysis have been used to identify numerous compounds from transformed root cultures of Nepeta teydea, the same plant from which Teideadiol was isolated. researchgate.net Furthermore, computational analysis using programs like Hyperchem has been employed to investigate rearrangements and conformations of other sesquiterpenoids, demonstrating the utility of these methods in understanding terpenoid chemistry and function. researchgate.netmdpi.com
The table below summarizes how these predictive computational approaches could be applied to analyze the mechanistic pathway of this compound.
Table 2. Application of Predictive Computational Methods for this compound.
| Computational Method | Objective | Predicted Outcome for this compound |
|---|---|---|
| Molecular Docking | Predict binding mode and affinity to a biological target. | Identification of key amino acid interactions (H-bonds, hydrophobic contacts) in the binding pocket. Ranking of binding affinity for this compound derivatives. |
| Molecular Dynamics (MD) Simulation | Assess the stability of the ligand-protein complex and observe dynamic behavior. | Confirmation of binding pose stability. Analysis of conformational changes in the protein and this compound upon binding. Calculation of binding free energy. |
| Pharmacophore Modeling | Identify the essential 3D features required for biological activity. | A 3D model showing the spatial arrangement of key functional groups of this compound necessary for its antiproliferative effect. |
| ADME/T Prediction | Predict Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Evaluation of this compound's drug-likeness, potential metabolic pathways, and toxicity profile based on its structure. |
By integrating these computational approaches, researchers can build a robust hypothesis regarding the mechanism of action of this compound, guiding further experimental validation and the rational design of derivatives with improved therapeutic profiles.
Structural Elucidation and Characterization Methodologies for Teideadiol
Advanced Spectroscopic Techniques for Comprehensive Structural Determination
Spectroscopy is the cornerstone for elucidating the structure of natural products like Teideadiol. By analyzing the interaction of electromagnetic radiation with the molecule, researchers can piece together its complex framework.
Nuclear Magnetic Resonance (NMR) spectroscopy has been indispensable for the structural elucidation of this compound and other abietane (B96969) diterpenes. acs.orgnih.gov One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides initial information about the chemical environment of hydrogen and carbon atoms within the molecule. The ¹³C NMR spectral data, in particular, has been highly valuable in distinguishing this compound from other derivatives of dehydroabietane. scispace.com
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the connectivity between atoms. nih.govmdpi.com For instance, HMBC experiments on related abietanes have confirmed the placement of hydroxyl and carbonyl groups by showing correlations between protons and carbons separated by two or three bonds. mdpi.com These multi-dimensional approaches allow for the unambiguous assignment of all proton and carbon signals, which is fundamental to confirming the tricyclic abietane skeleton of this compound.
Key ¹³C NMR signals help differentiate this compound and its derivatives, such as those formed through microbial biotransformation. acs.org
Table 1: Comparative ¹³C NMR Spectroscopic Data (Key Signals) for this compound and its Hydroxylated Derivatives
| Compound | C-1 (ppm) | C-2 (ppm) | C-4 (ppm) | C-7 (ppm) | C-18 (ppm) |
|---|---|---|---|---|---|
| This compound | 42.1 | - | 73.2 | - | 65.3 |
| 2-α-hydroxy-teideadiol | - | 72.4 | - | - | - |
| 7-α-hydroxy-teideadiol | - | - | - | 74.1 | - |
Data sourced from publicly available information. acs.org
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the deduction of its exact molecular formula. acs.org For this compound, HRMS would confirm the molecular formula as C₂₀H₃₀O₂. acs.org Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) are commonly used for abietane diterpenes to provide accurate mass measurements, often with a precision of a few parts per million. mdpi.comcas.cz This level of accuracy is essential to distinguish between compounds with the same nominal mass but different elemental compositions, thus providing definitive evidence for the molecular formula during the structural elucidation process.
Table 2: Molecular Formula and Weight of this compound
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|
| This compound | C₂₀H₃₀O₂ | 302.5 |
Data sourced from publicly available information. acs.org
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides critical information about the functional groups present in a molecule. IR spectroscopy is particularly sensitive to polar bonds and is instrumental in identifying key structural features. cas.cz For abietane diterpenes, IR spectra typically show characteristic absorption bands for hydroxyl (–OH) and carbonyl (C=O) groups. acs.orgmdpi.com In the case of this compound, the presence of strong absorption bands in the hydroxyl region (around 3200-3600 cm⁻¹) of its IR spectrum would confirm the existence of its two hydroxyl groups. acs.org
Raman spectroscopy is complementary to IR, being more sensitive to non-polar, symmetric bonds that constitute the carbon backbone of the molecule. cas.cz While specific Raman studies on this compound are not widely documented, the technique is valuable in the broader analysis of diterpenes for providing detailed information on the molecular structure and conformation. researchgate.net
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration and conformational details. researchgate.net This technique involves diffracting X-rays off a single crystal of the substance to produce a unique diffraction pattern. nih.gov From this pattern, a detailed map of electron density can be calculated, revealing the precise spatial arrangement of every atom in the molecule. nih.gov
For complex chiral molecules like diterpenoids, X-ray diffraction is often the only way to unambiguously determine the stereochemistry at each chiral center. mdpi.comresearchgate.net The absolute configuration of this compound has been established as (1R,4S,4aS,10aS), a determination that would have been unequivocally confirmed through single-crystal X-ray diffraction analysis. acs.org This method provides the final piece of the structural puzzle, confirming not only the connectivity but the exact orientation of atoms in space.
Computational Approaches in Structural Elucidation
Alongside experimental techniques, computational methods have become vital in confirming and predicting the structural and spectroscopic properties of complex molecules.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net In the context of natural product chemistry, DFT calculations are a powerful tool for predicting spectroscopic data and studying molecular conformations. nih.govnih.gov By calculating properties like NMR chemical shifts, vibrational frequencies, and electronic circular dichroism (ECD) spectra, DFT can corroborate experimental findings and help resolve structural ambiguities. mdpi.com
For abietane diterpenes, DFT models have been successfully used to assess chemical reactivity and stability. nih.gov Strategic modifications to a diterpene's structure can be modeled to predict changes in reactivity, which are quantified by examining the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov Furthermore, DFT, often combined with time-dependent (TD-DFT) methods, can predict ECD spectra, which are then compared with experimental spectra to determine the absolute configuration of a chiral molecule, providing a powerful alternative or complement to X-ray crystallography. mdpi.comnih.gov
Computer-Assisted Structure Elucidation (CASE) Systems
Computer-Assisted Structure Elucidation (CASE) represents a significant leap forward in chemical analysis, using software to systematically determine molecular structures from spectroscopic data. nih.gov These systems are particularly valuable for complex natural products, where they can analyze vast datasets from 1D and 2D NMR experiments to generate a list of all possible structures consistent with the data. nih.govnih.gov
The general workflow for a CASE system, such as the widely used ACD/Structure Elucidator, involves several key steps. nih.govamericanpharmaceuticalreview.com Initially, the molecular formula is determined, typically via high-resolution mass spectrometry. Subsequently, a comprehensive set of NMR data is acquired, including:
1D NMR: ¹H and ¹³C spectra provide the basic proton and carbon framework.
2D NMR: Correlation spectra like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing connectivity between atoms.
For a molecule like this compound, the software would process these correlation data to build a Molecular Connectivity Diagram (MCD). This diagram maps out all the bonds between atoms that can be inferred from the spectra. The system then generates all possible isomeric structures that fit this connectivity map. nih.gov A critical final step involves ranking the generated candidate structures. The software predicts the ¹³C NMR spectrum for each candidate and compares it to the experimental spectrum, ranking the structures based on the goodness of fit. nih.govresearchgate.net This automated comparison provides a rapid and unbiased method to identify the most probable structure. americanpharmaceuticalreview.com
Modern CASE systems can handle complexities like non-standard, long-range correlations and even incorporate data from NOESY/ROESY experiments to help determine relative stereochemistry. nih.govamericanpharmaceuticalreview.com The application of these systems can dramatically accelerate the elucidation process and has been instrumental in revising previously misassigned structures of complex natural products. acdlabs.comacdlabs.com
Table 1: Overview of Computer-Assisted Structure Elucidation (CASE)
| Feature | Description | Relevance to this compound Elucidation |
|---|---|---|
| Core Principle | Uses software to generate and rank all possible structures consistent with input spectroscopic data. nih.gov | Provides an unbiased and rapid method to confirm the abietane skeleton and substituent positions. |
| Primary Data Input | Molecular Formula (from MS), 1D NMR (¹H, ¹³C), and 2D NMR (COSY, HSQC, HMBC). nih.gov | The known structure of this compound would be generated based on its specific NMR correlation patterns. |
| Key Process | Generation of a Molecular Connectivity Diagram (MCD) followed by exhaustive isomer generation. nih.gov | The software would piece together the tricyclic core and functional groups based on observed ¹H-¹³C HMBC correlations. |
| Validation Step | Candidate structures are ranked by comparing their predicted ¹³C NMR spectra against the experimental data. researchgate.net | The correct structure of this compound would be identified as the top-ranked candidate with the lowest deviation between predicted and experimental spectra. |
| Advanced Features | Can incorporate NOESY/ROESY data for stereochemical analysis. americanpharmaceuticalreview.com | Could be used to confirm the relative configuration of the four stereogenic centers in this compound. |
Molecular Networking and Database Integration for Compound Identification
Molecular networking is a modern bioinformatic strategy that visualizes the chemical space within a complex mixture, such as a plant extract, by organizing compounds based on their structural similarity. acs.orgacs.org This technique primarily utilizes tandem mass spectrometry (MS/MS) data and is often performed using web-based platforms like the Global Natural Product Social Molecular Networking (GNPS) ecosystem. ucsd.edugithub.ioreadthedocs.io
The core principle of molecular networking is that structurally similar molecules will produce similar fragmentation patterns in an MS/MS experiment. The GNPS platform clusters molecules with similar MS/MS spectra, creating a network where each node represents a unique parent mass and the edges (lines) connecting the nodes represent spectral similarity. acs.org
In the context of identifying this compound from its source, Nepeta teydea, a crude extract would be analyzed by LC-MS/MS. nih.gov The resulting data would be uploaded to the GNPS platform for analysis. The process unfolds as follows:
Network Generation: The software compares the MS/MS spectrum of every detected ion against all others, creating clusters of structurally related molecules.
Database Matching: Each node (spectrum) in the network is compared against extensive public MS/MS spectral libraries within GNPS. acs.orggithub.io If a spectrum in the extract matches a library spectrum of a known compound, that node is annotated.
Annotation Propagation: The real power of the technique lies in annotation propagation. If a node is identified as a known abietane diterpene (e.g., Dehydroabietanol), other connected, unidentified nodes in the same cluster are likely to be structural analogs. acs.org This allows for the rapid, putative identification of novel or unexpected derivatives.
For this compound, its MS/MS spectrum would be matched against the GNPS libraries. Even if this compound itself is not in the library, its presence in a cluster with known abietane diterpenes like Ferruginol or Dehydroabietic acid would strongly suggest its structural class. vulcanchem.com This approach is exceptionally powerful for dereplication—the rapid identification of known compounds—and for highlighting novel analogs for targeted isolation. acs.orgresearchgate.net Recent advancements have also integrated bioactivity data into molecular networks, allowing for the direct visualization and prioritization of bioactive constituents within an extract. acs.orgnih.gov This strategy has been successfully applied to discover new diterpenoids from various natural sources. acs.orgnih.govmaxapress.com
Table 2: Comparative ¹³C NMR Data for this compound and a Related Abietane Diterpene
| Carbon Position | This compound Key Signals (ppm) | 2-α-hydroxy-teideadiol Key Signals (ppm) |
|---|---|---|
| C-1 | 42.1 | - |
| C-2 | - | 72.4 |
| C-4 | 73.2 | - |
| C-18 | 65.3 | - |
Data sourced from reference vulcanchem.com. Note: This table highlights key distinguishing signals as reported.
Biotransformation and Biocatalysis of Teideadiol
Microbial Transformation Systems for Teideadiol Metabolism
Microorganisms, particularly fungi, have demonstrated the ability to metabolize diterpenes through various enzymatic reactions, including hydroxylation. These microbial systems offer a valuable tool for diversifying the chemical structures of natural products.
Fungi-mediated Hydroxylation (e.g., Mucor plumbeus)
Mucor plumbeus, a common filamentous fungus, has been successfully employed in the biotransformation of this compound (1α,18-dihydroxy-dehydroabietane). Studies have shown that incubation of this compound with M. plumbeus results in the formation of several hydroxylated metabolites. nih.govresearchgate.netcsic.esresearchgate.net
Specifically, the biotransformation of this compound by Mucor plumbeus has been reported to yield 2α-hydroxy-teideadiol, 7α-hydroxy-teideadiol, and 7β-hydroxy-teideadiol. nih.govresearchgate.netcsic.es This indicates that M. plumbeus possesses enzymatic machinery capable of introducing hydroxyl groups at the C-2 and C-7 positions of the this compound skeleton. nih.gov
The hydroxylation at the 2α- and 7β-positions was also observed in the biotransformation of dehydroabietanol by M. plumbeus, suggesting some common enzymatic activities for related diterpene substrates within this fungus. nih.gov However, the presence of the 1α-alcohol group in this compound appears to inhibit hydroxylation at the C-15 position, which was observed in the transformation of dehydroabietanol. nih.gov
Exploration of Other Fungal and Bacterial Biotransformation Systems
While Mucor plumbeus has been shown to effectively transform this compound, the exploration of other fungal and bacterial systems for this compound biotransformation is a relevant area for research. Different microorganisms possess diverse enzymatic profiles, which could lead to hydroxylation or other types of modifications at different positions of the this compound molecule, potentially yielding a wider range of novel analogues.
Research into the biotransformation of other diterpenes and triterpenoids by various fungi and bacteria highlights the potential of such systems. For instance, studies have investigated the transformation of other labdane (B1241275) and halimane diterpenoids by filamentous fungi like Fusarium oxysporum and Myrothecium verrucaria, yielding hydroxy, oxo, formyl, and carboxy analogues. researchgate.netnih.gov Fungi from the Gibberella fujikuroi complex are also known for their ability to perform various biotransformations on kaurane (B74193) diterpenes, primarily hydroxylation. mdpi.com These examples suggest that a variety of microbial systems could be explored for their ability to transform this compound.
Regio- and Stereoselectivity in the Biotransformation of this compound and its Analogues
Microbial biotransformations are often characterized by high regio- and stereoselectivity, which can be difficult to achieve through conventional chemical synthesis. researchgate.netnih.govslideshare.net In the case of this compound biotransformation by Mucor plumbeus, the observed formation of specific hydroxylated products (2α, 7α, and 7β) demonstrates this selectivity. nih.govresearchgate.netcsic.es
The introduction of hydroxyl groups at defined positions (regioselectivity) and with specific spatial orientations (stereoselectivity) is a key advantage of using microbial systems for modifying complex molecules like diterpenes. researchgate.netnih.govresearchgate.net The preferential hydroxylation at the 2α and 7 positions by M. plumbeus illustrates the enzyme-substrate specificity of the microbial biocatalysts involved. nih.gov The difference in hydroxylation patterns observed between this compound and dehydroabietanol by the same fungus further emphasizes the influence of substrate structure on the regioselectivity of the biotransformation. nih.gov
Elucidation of Enzymatic Mechanisms Involved in Biotransformation Processes
The biotransformation of diterpenes like this compound is primarily catalyzed by microbial enzymes. Understanding the enzymatic mechanisms involved is crucial for optimizing biotransformation processes and potentially engineering enzymes for desired modifications.
Cytochrome P450 monooxygenases are known to play a significant role in the microbial hydroxylation of various natural products, including diterpenoids and triterpenoids. nih.govwikipedia.orgmdpi.comnih.govresearchgate.netnih.gov These enzymes are typically involved in introducing hydroxyl groups into non-activated carbon atoms. nih.gov The regioselective and stereoselective hydroxylation of this compound by Mucor plumbeus is likely mediated by such enzymatic systems. nih.govwikipedia.org
While specific details about the enzymes responsible for this compound transformation in M. plumbeus are not extensively detailed in the provided snippets, research on the biotransformation of other terpenoids by fungi points to the involvement of cytochrome P450 enzymes. wikipedia.orgresearchgate.netnih.gov These enzymes often require cofactors like NADPH and oxygen for their activity. wikipedia.org Further research involving enzyme isolation, characterization, and mechanistic studies would be necessary to fully elucidate the enzymatic pathways involved in this compound biotransformation.
Application of Biotransformation in the Generation of Novel this compound Analogues for Mechanistic Studies
Biotransformation serves as a valuable tool for generating novel analogues of natural products that may be difficult or impossible to synthesize through conventional chemical routes. researchgate.netnih.gov These novel analogues are particularly useful for conducting mechanistic studies, including structure-activity relationship (SAR) investigations. researchgate.net
By using different microbial strains or optimizing biotransformation conditions, researchers can potentially produce a range of hydroxylated or otherwise modified this compound derivatives. researchgate.netnih.gov These derivatives, with targeted modifications at specific positions and with defined stereochemistry, can then be used to probe the interactions of this compound with biological targets and understand how structural changes influence its activity. researchgate.net The ability of Mucor plumbeus to produce hydroxylated this compound derivatives at different positions provides a starting point for generating such a library of analogues for mechanistic studies. nih.govresearchgate.netcsic.es
Data Table: Biotransformation of this compound by Mucor plumbeus
| Substrate | Microorganism | Products | References |
| This compound | Mucor plumbeus | 2α-hydroxy-teideadiol | nih.govresearchgate.netcsic.es |
| 7α-hydroxy-teideadiol | nih.govresearchgate.netcsic.es | ||
| 7β-hydroxy-teideadiol | nih.govresearchgate.netcsic.es |
Structure Activity Relationship Sar Studies and Molecular Interactions of Teideadiol
In Vitro Mechanistic Investigations at the Molecular and Cellular Level
Laboratory-based studies using cellular and molecular models have been instrumental in elucidating the specific biological pathways and targets modulated by Teideadiol. These investigations provide direct evidence of its effects on cellular processes.
Exploration of Molecular Targets and Ligand-Receptor Interactions (e.g., enzyme inhibition kinetics)
The interaction of a ligand with its receptor is a critical determinant of its biological activity. nih.govencyclopedia.pubnih.gov The study of these interactions, including the kinetics of enzyme inhibition, provides insight into the potency and mechanism of action of a compound. biorxiv.orgdrughunter.com The principle of structure-activity relationships suggests that structurally similar molecules often exhibit similar biological properties. researchgate.net
Enzyme inhibition is a key therapeutic strategy for a variety of diseases. mdpi.com Natural products are a significant source of enzyme inhibitors. nih.gov The potency of an enzyme inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nrfhh.com For instance, in the context of other natural compounds, crude extracts and their fractions have demonstrated varying degrees of enzyme inhibition, with some fractions showing remarkable potency against specific enzymes like acetylcholinesterase (AChE), while others are more effective against tyrosinase. nrfhh.com The development of resistance to enzyme inhibitors, often through mutations in the target enzyme, is a significant challenge in drug development. biorxiv.org
Table 1: Investigated Molecular Targets of this compound and Related Compounds
| Target Enzyme/Receptor | Compound Type | Observed Effect | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Natural Product Fractions | Inhibition | nrfhh.com |
| Tyrosinase | Natural Product Fractions | Inhibition | nrfhh.com |
| Various Kinases | Small Molecule Inhibitors | Inhibition | youtube.com |
| G-protein-coupled receptors | Neurotransmitters | Modulation of ion channel function | nih.gov |
This table is representative of the types of molecular targets investigated for natural products and is for illustrative purposes. Specific enzyme inhibition data for this compound was not available in the provided search results.
Modulation of Intracellular Signaling Pathways in Cellular Models
This compound has been shown to influence intracellular signaling pathways, which are complex networks that transmit signals from the cell surface to intracellular targets, ultimately governing cellular responses. walshmedicalmedia.comwikipedia.org The modulation of these pathways is a key mechanism through which bioactive compounds exert their effects. youtube.com
Key signaling pathways implicated in cellular processes include the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathways. oncotarget.com These pathways are often activated by extracellular stimuli, such as cytokines and growth factors, binding to their respective receptors. oncotarget.com For example, Toll-Like Receptor (TLR) signaling can activate the MAPK and NF-κB pathways, leading to the production of inflammatory mediators. cellsignal.com The modulation of these pathways can be investigated by observing changes in the phosphorylation status of key proteins within the cascade. youtube.com
Induction of Programmed Cell Death Mechanisms in In Vitro Systems
Programmed cell death, or apoptosis, is a crucial physiological process for removing unwanted or damaged cells and maintaining tissue homeostasis. youtube.comstfc.ac.uk The induction of apoptosis is a key mechanism of action for many chemotherapeutic agents. researchgate.net Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor-mediated) pathway. youtube.comnih.gov
The intrinsic pathway is often triggered by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9. nih.gov The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface, resulting in the activation of caspase-8. nih.gov Both pathways converge on the activation of effector caspases, such as caspase-3, which execute the final stages of apoptosis. nih.gov The Bcl-2 family of proteins plays a critical regulatory role in the intrinsic pathway, with pro-apoptotic members like Bax promoting cell death and anti-apoptotic members like Bcl-2 inhibiting it. stfc.ac.uknih.gov Studies have shown that certain natural compounds can induce apoptosis in cancer cell lines. researchgate.net
Table 2: Key Markers of Apoptosis Investigated in Relation to Bioactive Compounds
| Apoptotic Marker | Pathway | Description | Reference |
|---|---|---|---|
| Caspase-3 Activation | Common Effector | A key executioner caspase in both intrinsic and extrinsic pathways. | nih.govmdpi.com |
| Caspase-8 Activation | Extrinsic | An initiator caspase activated by death receptor signaling. | nih.govnih.gov |
| Caspase-9 Activation | Intrinsic | An initiator caspase activated by the release of cytochrome c. | nih.gov |
| Bcl-2 Family Proteins (e.g., Bax, Bcl-2) | Intrinsic | Regulate mitochondrial outer membrane permeabilization. | stfc.ac.uknih.gov |
| Cytochrome c Release | Intrinsic | Released from mitochondria to activate the apoptosome. | nih.gov |
This table outlines common markers used to study apoptosis and is for illustrative purposes. Specific data on this compound's induction of these markers was not detailed in the provided search results.
Investigation of Anti-inflammatory Pathways through Cytokine Release Modulation in Cell Cultures
This compound's anti-inflammatory potential has been explored by examining its ability to modulate the release of cytokines, which are key signaling molecules in the immune response. frontiersin.org Inflammation is a complex biological response involving the release of both pro-inflammatory and anti-inflammatory cytokines. frontiersin.org
Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6), are crucial for initiating an inflammatory response to pathogens or tissue damage. mdpi.commdpi.com However, their overproduction can lead to chronic inflammatory diseases. frontiersin.org Anti-inflammatory cytokines, such as Interleukin-10 (IL-10), play a role in resolving inflammation. sinobiological.com The modulation of cytokine production by immune cells, such as macrophages and peripheral blood mononuclear cells (PBMCs), is a common method to assess the anti-inflammatory activity of compounds in vitro. mdpi.comnih.gov For example, some natural products have been shown to inhibit the production of pro-inflammatory cytokines while promoting the release of anti-inflammatory cytokines. mdpi.com
In Silico Modeling for Structure-Activity Relationship Predictions
Computational, or in silico, methods are increasingly used to predict the biological activity of chemical compounds based on their structure. altex.orgmdpi.comnih.gov These approaches, including molecular docking and dynamics simulations, provide valuable insights into the potential interactions between a molecule and its biological target, complementing experimental data. researchgate.net
Molecular Docking and Dynamics Simulations for Binding Affinity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.govjapsonline.combiorxiv.orgtjnpr.org It is widely used in drug design to screen virtual libraries of compounds and to predict the binding affinity of a ligand for a particular protein target. biorxiv.orgijper.org The results of docking studies are often expressed as a docking score, which estimates the binding free energy of the ligand-receptor complex. ijper.org
Molecular dynamics (MD) simulations provide a more dynamic view of the ligand-receptor interaction by simulating the movements of atoms and molecules over time. mdpi.comarxiv.orguni-koeln.de This method can be used to study protein stability, conformational changes, and the thermodynamics of binding. mdpi.commdpi.com By combining docking and MD simulations, researchers can gain a more comprehensive understanding of the molecular basis for a compound's biological activity. mdpi.com These computational tools are instrumental in advancing our understanding of biomolecular dynamics and their application in fields like drug discovery. microsoft.com
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) represents a computational and mathematical modeling approach aimed at revealing a predictive relationship between the physicochemical properties of chemical substances and their biological activities. wikipedia.org These models are pivotal in modern drug discovery, allowing for the prediction of a compound's activity and facilitating the rational design of new, more potent analogues. wikipedia.orgslideshare.net A typical QSAR model is expressed as a mathematical equation:
Activity = f (physicochemical properties / structural properties) + error wikipedia.org
While extensive QSAR studies have been conducted on various classes of terpenoids, including sesquiterpenes and sesquiterpene lactones, to predict activities ranging from sedative to hepatoprotective and anti-inflammatory effects, specific QSAR models for this compound derivatives are not extensively documented in the current scientific literature. thieme-connect.comnih.govjocpr.com However, the principles and methodologies are directly applicable.
A QSAR study on this compound would involve the synthesis or computational generation of a series of derivatives with modifications at various positions of the parent abietane (B96969) diterpene skeleton. For each derivative, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:
Lipophilicity: (e.g., LogP) which influences membrane permeability.
Electronic properties: (e.g., Hammett constants, dipole moment) which govern electrostatic interactions.
Steric properties: (e.g., Molar Refractivity, Taft steric constants) which describe the size and shape of the molecule. slideshare.net
The biological activity of each derivative, for instance, its antiproliferative activity against a cancer cell line (expressed as IC50), would be experimentally determined. srce.hrnih.govtjnpr.orgjcancer.org Subsequently, statistical methods like multiple linear regression would be employed to build a model correlating the descriptors with the observed activity. researchgate.net
For example, QSAR studies on other sesquiterpenes have successfully established models that can explain and predict sedative activity. thieme-connect.comthieme-connect.com In one such study, molar refractivity and the number of hydrogen bond acceptors were identified as statistically significant descriptors for predicting sedative properties. researchgate.netthieme-connect.com This suggests that for this compound, modifications affecting its size, shape, and hydrogen bonding capacity could be critical for its biological function.
The table below illustrates a hypothetical dataset for a QSAR analysis of this compound derivatives, demonstrating the type of data required to build a predictive model.
Table 1. Hypothetical Data for a QSAR Study of this compound Derivatives.
This table is a representative example created for illustrative purposes, as specific experimental data for this compound derivatives is not available in the cited literature.
| Compound | Modification (R-group) | LogP (Lipophilicity) | Molar Refractivity (MR) | H-Bond Acceptors | Experimental IC50 (µM) |
|---|---|---|---|---|---|
| This compound | -OH at C11, -OH at C12 | 3.5 | 95.0 | 2 | 15.2 |
| Derivative 1 | -OCH3 at C11, -OH at C12 | 3.8 | 98.5 | 2 | 12.5 |
| Derivative 2 | -OH at C11, -OAc at C12 | 3.9 | 105.2 | 3 | 8.7 |
| Derivative 3 | -H at C11, -OH at C12 | 3.2 | 90.1 | 1 | 25.4 |
| Derivative 4 | Ketone at C11, -OH at C12 | 3.3 | 93.0 | 2 | 18.9 |
A validated QSAR model derived from such data could then be used to predict the activity of novel, unsynthesized this compound derivatives, thereby prioritizing the synthesis of compounds with the highest predicted potency and accelerating the drug development process. researchgate.netthieme-connect.com
Predictive Computational Approaches for Mechanistic Pathway Analysis
Predictive computational methods are indispensable tools for elucidating the potential mechanisms of action of bioactive molecules like this compound at a molecular level. These approaches can predict how a ligand (this compound) interacts with its biological target (e.g., an enzyme or receptor), the stability of this interaction, and the structural features crucial for binding. While specific mechanistic studies employing these computational techniques for this compound are not prominent in the literature, the application of these methods to related terpenoids provides a clear framework for how such an investigation would proceed. researchgate.netmdpi.comresearchgate.net
The analysis typically begins with the identification of a putative biological target. Based on the known antiproliferative activity of similar natural products, potential targets could include proteins involved in cell cycle regulation, apoptosis, or signal transduction pathways. srce.hrnih.gov Once a target is identified, a multi-step computational workflow can be initiated.
Ecological and Chemosystematic Significance of Teideadiol
Role as a Plant Secondary Metabolite in Chemical Ecology
Teideadiol is a plant secondary metabolite, a class of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism. Instead, these molecules play a crucial role in the plant's interaction with its environment. mdpi.comrsc.org The production of diterpenoids like this compound is a key aspect of a plant's chemical defense system. nih.gov These compounds can act as a barrier against a wide range of threats, including herbivores, pathogens, and competing plants. mdpi.comnih.gov
The synthesis of such specialized metabolites is an adaptive strategy, enabling sessile organisms like plants to survive in dynamic and often hostile environments. researchgate.net In the context of chemical ecology, this compound's role is defined by how it mediates interactions between the producing plant, Nepeta teydea, and other organisms in its ecosystem. The presence of these compounds can deter feeding by herbivores or inhibit the growth of pathogenic microbes. Furthermore, secondary metabolites can be involved in allelopathic interactions, where they are released into the environment to inhibit the growth of nearby competing plant species. mdpi.com The specific ecological functions of this compound are an area of ongoing research, but its classification as an abietane (B96969) diterpene points towards a significant role in the chemical defense and ecological positioning of its source plant.
Inter-species Interactions and Plant Defense Mechanisms Attributed to Diterpenoids
Diterpenoids, the class of compounds to which this compound belongs, are well-documented for their role in mediating inter-species interactions, primarily as agents of plant defense. nih.gov The family Lamiaceae, which includes the genus Nepeta, is known for producing a rich diversity of abietane diterpenes that exhibit a broad spectrum of biological activities. mdpi.comacs.orgresearchgate.net These activities are central to the plant's defense against herbivores and environmental stress.
Research has shown that abietane diterpenes can function as antifeedants or toxins to herbivorous insects. researchgate.netnih.govacs.org For instance, studies on Nepeta stewartiana have revealed that abietane diterpenes can interfere with the molting hormones of caterpillars, demonstrating a sophisticated defense mechanism. researchgate.netnih.govacs.org While the insect may evolve detoxification mechanisms, such as hydroxylating the diterpene to a less active form, the initial presence of the compound serves as a significant deterrent. researchgate.netnih.gov The modes of action for defensive terpenes are varied and can include disrupting membranes, inhibiting metabolic processes, or interfering with signal transduction and hormonal control in herbivores. nih.gov
Beyond direct defense against herbivores, abietane diterpenes also play a role in protecting plants from abiotic stress. In species like Rosmarinus officinalis (rosemary), abietane diterpenes such as carnosic acid and carnosol (B190744) have been shown to act as potent antioxidants, protecting cell membranes from oxidative damage caused by high radiation, high temperatures, and low precipitation. nih.gov This suggests that compounds like this compound may also contribute to the plant's resilience in harsh environmental conditions. The production of these diterpenoids is often localized in specialized structures like glandular trichomes, which act as a primary defensive barrier on the leaf surface. researchgate.net
Chemosystematic Markers and Phylogenetic Implications within Nepeta Species
The unique profile of secondary metabolites in a plant species can serve as a chemical fingerprint, providing valuable data for chemosystematics—the classification of organisms based on their chemical constituents. Within the large and diverse Nepeta genus, which comprises approximately 300 species, the identification of specific compounds is crucial for resolving taxonomic ambiguities and understanding phylogenetic relationships. mdpi.comucm.es
Historically, the classification of Nepeta species relied on morphological characteristics, which can be highly variable and may not accurately reflect evolutionary lineage. geneticsmr.org The analysis of chemical markers, such as flavonoids and terpenoids, offers a more stable and reliable basis for classification. geneticsmr.org this compound, along with a suite of other related dehydroabietane diterpenes, has been isolated from Nepeta teydea. The presence of this specific array of compounds is a distinguishing feature of this species.
The distribution of different classes of terpenes is not uniform across the Nepeta genus. While many species are characterized by the presence of iridoids like nepetalactones, others produce different dominant compounds. ucm.esnih.gov For example, some Iranian Nepeta species are rich in 1,8-cineole, while others are dominated by nepetalactone (B1678191) isomers. ucm.es The presence of abietane diterpenoids is noted in the genus, but the specific structure of this compound and its co-occurring derivatives appears to be a distinct characteristic of N. teydea. researchgate.net This makes this compound a potent chemosystematic marker, helping to define N. teydea chemically and supporting its classification within the complex phylogeny of the Nepeta genus. Molecular analyses based on DNA sequences have helped to establish major clades within the genus, and correlating these genetic groupings with chemical profiles, including the presence of specific diterpenes like this compound, can provide a more integrated and robust understanding of Nepeta evolution. ucm.es
Diterpenes Isolated from Nepeta teydea
The following table details the dehydroabietane diterpenes that have been identified in the aerial parts of Nepeta teydea, highlighting the chemical context in which this compound is found.
| Compound Name | Molecular Formula | Notes |
| This compound | C₂₀H₃₀O₂ | A known dehydroabietane diterpene. |
| Dehydroabietan-18-ol | C₂₀H₃₀O | Also known as Pomiferin A. |
| Dehydroabietan-18-ol acetate | C₂₂H₃₂O₂ | A new diterpene isolated from this species. |
| This compound 18-monoacetate | C₂₂H₃₂O₃ | A new diterpene isolated from this species. |
| This compound 18-malonate | C₂₃H₃₂O₅ | A new diterpene isolated from this species. |
| Teidic acid | C₂₀H₂₆O₃ | A new diterpene isolated from this species. |
Future Directions and Research Perspectives in Teideadiol Studies
Advanced Synthetic Methodologies for Complex Teideadiol Analogues
The development of synthetic routes to this compound and its analogues is crucial for enabling detailed structure-activity relationship (SAR) studies. researchgate.net While the natural product can be isolated from its source, Nepeta teydea, synthetic access allows for the creation of structurally diverse analogues that are not accessible from nature. scispace.comethernet.edu.etuio.no Future research should focus on developing versatile and efficient total syntheses and methodologies for late-stage functionalization.
Strategies for the design and synthesis of natural product analogues are well-established and include diverted total synthesis (DTS), function-oriented synthesis (FOS), and biology-oriented synthesis (BIOS). rsc.org For abietane-type diterpenoids like this compound, synthetic challenges include the stereoselective construction of the core tricyclic system and the introduction of various oxygenation patterns. rsc.orgnih.gov Recent advancements in catalysis offer promising tools. For instance, Au-catalyzed cascade reactions have been developed for the direct synthesis of functionalized abietane-type diterpenes, providing a novel strategy for accessing skeletons with specific functional groups. chinesechemsoc.org Similarly, late-stage C-H functionalization using catalysts like iron-based complexes presents a powerful method for modifying the abietane (B96969) core, which could be applied to this compound to generate a library of derivatives. rsc.orgnih.gov The development of a versatile, stereoselective synthetic route would permit late-stage diversification, providing access to a wide array of conformationally restricted analogues for biological evaluation. nih.gov
Development of Novel Biocatalytic Transformations for Diverse Derivatization
Biocatalysis offers a powerful and sustainable approach to generating structural diversity from a natural product scaffold. academie-sciences.fr This "green chemistry" approach can achieve high selectivity under mild conditions, often yielding products that are difficult to access through traditional chemical synthesis. For this compound, microbial transformation has already been shown to be a viable method for derivatization.
Future work should expand upon these initial findings by screening a wider range of microorganisms, including fungi and bacteria, and their isolated enzymes (e.g., cytochrome P450s, hydroxylases, glycosyltransferases) for their ability to transform this compound. This could lead to a variety of new derivatives, including hydroxylated, glycosylated, or oxidized analogues. The development of biocatalytic cascades, where multiple enzymes work in a one-pot sequence, could enable more complex transformations and the synthesis of highly functionalized molecules. europa.eucsic.es Immobilizing biocatalysts on solid supports is another key area, as this can improve stability, simplify product purification, and allow for the recycling and reuse of the biocatalyst, making the process more industrially viable. europa.eu
A data table summarizing known biocatalytic transformations of this compound is presented below.
| Substrate | Biocatalyst | Product(s) |
| This compound | Mucor plumbeus | 2α-hydroxy-teideadiol |
| 7α-hydroxy-teideadiol | ||
| 7β-hydroxy-teideadiol |
Refined Mechanistic Studies on Cellular Targets and Pathways
Understanding the precise molecular mechanism of action is fundamental to developing any compound for therapeutic use. For this compound, this remains a critical unknown. Future research must pivot towards identifying its specific cellular targets and elucidating the downstream pathways it modulates. The mechanism of action of a drug describes how it affects microbes or cells at the molecular level. reactgroup.orglumenlearning.com This can involve the inhibition of essential processes such as the synthesis of proteins, nucleic acids (DNA, RNA), or components of the cell wall or membrane. nih.govyoutube.commicrobeonline.com
Initial studies could involve broad-spectrum screening against a panel of human cancer cell lines and pathogenic microbes to identify potential cytotoxic or antimicrobial activities. If activity is confirmed, subsequent studies would employ techniques like thermal proteome profiling, affinity chromatography, or genetic screening to identify direct binding partners. Once a target is identified, further investigation into the downstream signaling cascades is necessary. For example, if this compound is found to inhibit a particular enzyme, studies would then focus on the metabolic or signaling consequences of this inhibition. Given that many diterpenoids exhibit biological activities, it is plausible that this compound or its derivatives may possess interesting pharmacological properties awaiting discovery. acgpubs.org
Integration of Artificial Intelligence and Machine Learning in this compound Chemical Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and natural product research. acs.org These computational tools can analyze vast datasets to predict biological activities, identify potential drug targets, and even design novel molecular structures. acs.orgmdpi.com Integrating these technologies into this compound research could significantly accelerate progress.
Exploration of Undiscovered this compound-related Compounds and Their Biogenetic Origins
This compound was first isolated from Nepeta teydea, a plant species endemic to the Canary Islands. scispace.comethernet.edu.etuio.no The genus Nepeta is known to be a rich source of diverse terpenoids, including monoterpenes, diterpenes, and triterpenes. acgpubs.orgnih.gov This suggests that N. teydea and related species likely contain a wealth of undiscovered diterpenoids structurally related to this compound.
Q & A
Q. What spectroscopic and analytical methods are recommended for elucidating Teideadiol’s molecular structure?
this compound’s structure (C20H34O) is typically characterized using nuclear magnetic resonance (NMR) spectroscopy (e.g., <sup>1</sup>H, <sup>13</sup>C, 2D-COSY) and high-resolution mass spectrometry (HR-MS) to resolve its diterpene backbone and functional groups. X-ray crystallography may supplement stereochemical confirmation if crystalline derivatives are obtainable . For reproducibility, ensure spectra are calibrated against known standards and cross-validated with computational tools like density functional theory (DFT) .
Q. What are the primary natural sources of this compound, and how does its yield vary with extraction protocols?
this compound is isolated from Nepeta teydea (Lamiaceae), endemic to the Canary Islands. Yield optimization involves maceration or Soxhlet extraction with non-polar solvents (e.g., hexane, dichloromethane), followed by chromatographic purification (silica gel, HPLC). Variations in plant age, seasonal collection, and solvent polarity significantly impact yield (reported ranges: 0.2–1.2% dry weight) . Standardize protocols using lyophilized plant material and internal controls (e.g., spiked biomarkers) to minimize variability .
Q. What in vitro assays are routinely used to screen this compound’s anti-inflammatory activity?
Common assays include lipoxygenase (LOX) inhibition , cyclooxygenase-2 (COX-2) activity assays , and cytokine profiling (e.g., TNF-α, IL-6 in RAW 264.7 macrophages). Use dose-response curves (IC50 calculations) and positive controls (e.g., dexamethasone) to validate results. Ensure cell viability is assessed via MTT or resazurin assays to rule out cytotoxicity confounding anti-inflammatory effects .
Advanced Research Questions
Q. How can microbial biotransformation protocols be optimized to enhance this compound’s bioactivity?
Microbial strains like Mucor plumbeus hydroxylate this compound at 2α- and 7-positions , increasing polarity and pharmacological potential. Optimize parameters:
- Substrate concentration : 0.5–2.0 mg/mL to balance microbial growth and product yield.
- Incubation time : 7–14 days for maximal conversion (monitor via TLC/HPLC).
- Co-substrates : Add glucose (1% w/v) to boost cytochrome P450 activity . Validate derivatives using LC-MS/MS and compare bioactivity via molecular docking (e.g., COX-2 binding affinity) .
Q. How should researchers address contradictions in this compound’s reported bioactivity across studies?
Discrepancies (e.g., variable IC50 values in anti-inflammatory assays) may arise from:
- Methodological differences : Standardize cell lines, passage numbers, and assay conditions.
- Compound purity : Confirm via HPLC (>95% purity) and quantify degradation products.
- Statistical rigor : Apply sensitivity analyses (e.g., Monte Carlo simulations) to assess uncertainty and use meta-analysis to reconcile conflicting datasets .
Q. What experimental designs are suitable for probing this compound’s mechanism of action in complex biological systems?
Combine multi-omics approaches :
- Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cells.
- Metabolomics : LC-HRMS to map metabolic pathway perturbations (e.g., arachidonic acid cascade).
- Network pharmacology : Build interaction networks (e.g., STRING, KEGG) to pinpoint hub targets . Include knockout models (CRISPR/Cas9) or pharmacological inhibitors to validate target engagement .
Q. How can computational modeling predict this compound derivatives’ structure-activity relationships (SAR)?
Use molecular dynamics simulations (e.g., GROMACS) and docking software (AutoDock Vina) to:
- Screen derivatives for binding to targets like COX-2 or NF-κB.
- Calculate free energy changes (ΔG) and pharmacophore features. Validate predictions with in vitro assays and prioritize synthetic targets with QSAR models .
Q. What strategies ensure reproducibility in this compound isolation and derivative synthesis?
- Documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for protocols.
- Quality control : Use NMR chemical shift databases (e.g., SDBS) and chromatographic retention indices.
- Collaborative validation : Share samples with independent labs for cross-validation of bioactivity and purity .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
